1-(4-Methylbenzoyl)pyrrolidin-3-ol
CAS No.: 1339331-02-0
Cat. No.: VC3077901
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1339331-02-0 |
|---|---|
| Molecular Formula | C12H15NO2 |
| Molecular Weight | 205.25 g/mol |
| IUPAC Name | (3-hydroxypyrrolidin-1-yl)-(4-methylphenyl)methanone |
| Standard InChI | InChI=1S/C12H15NO2/c1-9-2-4-10(5-3-9)12(15)13-7-6-11(14)8-13/h2-5,11,14H,6-8H2,1H3 |
| Standard InChI Key | LJLYTIMISZAIOZ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)N2CCC(C2)O |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)N2CCC(C2)O |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
1-(4-Methylbenzoyl)pyrrolidin-3-ol is identified by the CAS registry number 1339331-02-0, with a molecular formula of C12H15NO2 and a molecular weight of 205.25 g/mol . The compound belongs to the broader class of N-acylpyrrolidines with an additional hydroxyl functional group. This chemical entity represents an important scaffold that combines the structural features of pyrrolidinols and benzoyl derivatives, potentially contributing to diverse pharmacological activities. The presence of both an amide functional group and a hydroxyl group creates possibilities for hydrogen bonding interactions with biological targets, while the methyl-substituted aromatic ring may participate in hydrophobic interactions within biological systems.
Structural Features
Physical and Chemical Properties
Comparison with Related Compounds
When comparing 1-(4-Methylbenzoyl)pyrrolidin-3-ol with related structures, several notable differences emerge that may influence physical properties and biological activities. The closely related compound 1-(4-methylbenzoyl)pyrrolidine (CAS: 59746-40-6) has a molecular formula of C12H15NO and a molecular weight of 189.25 g/mol, lacking the hydroxyl group present in 1-(4-Methylbenzoyl)pyrrolidin-3-ol . Another structural analog, (3R)-1-(2-bromo-5-methylbenzoyl)pyrrolidin-3-ol (CAS: 1568094-34-7), differs in having a bromine atom at the ortho position and a methyl group at the meta position of the benzoyl ring, with a higher molecular weight of 284 Da due to the bromine atom . These structural differences would be expected to impact properties such as solubility, lipophilicity, and potential binding interactions with biological targets.
Synthesis and Preparation Methods
Alternative Synthetic Approaches
Alternative synthetic approaches might involve the construction of the pyrrolidine ring after establishing the amide bond. For instance, a 1,3-dipolar cycloaddition reaction could potentially be employed to construct the pyrrolidine ring system with the hydroxyl group already in place. This methodology is similar to approaches described for the synthesis of pyrrolizidines, where azomethine ylides generated from secondary amino acids and diketones undergo cycloaddition reactions . Another potential approach might involve the selective reduction of a suitable precursor, such as a 1-(4-methylbenzoyl)pyrrolidin-3-one, to introduce the hydroxyl group at the desired position. Such strategies would require careful control of stereochemistry to obtain the desired isomer if a specific stereochemical configuration is required.
Research Applications and Future Directions
Future Research Directions
Future research involving 1-(4-Methylbenzoyl)pyrrolidin-3-ol could explore several promising directions. Comprehensive characterization of its physicochemical properties and potential biological activities would provide valuable baseline data for subsequent studies. Development of efficient and stereoselective synthetic routes would facilitate access to both enantiomers, enabling investigation of potential stereoselectivity in biological activities. Structure-activity relationship studies involving systematic modification of the 4-methylbenzoyl moiety and the pyrrolidin-3-ol scaffold could yield insights into optimal substitution patterns for specific biological targets. Exploration of potential applications in areas where related pyrrolidine derivatives have shown promise, such as anti-inflammatory, anticonvulsant, or antiviral activities, could reveal novel therapeutic applications for this compound class.
| Property | 1-(4-Methylbenzoyl)pyrrolidin-3-ol | 1-(4-Methylbenzoyl)pyrrolidine | (3R)-1-(2-bromo-5-methylbenzoyl)pyrrolidin-3-ol |
|---|---|---|---|
| CAS Number | 1339331-02-0 | 59746-40-6 | 1568094-34-7 |
| Molecular Formula | C12H15NO2 | C12H15NO | C12H14BrNO2 |
| Molecular Weight (g/mol) | 205.25 | 189.25 | 284 |
| Structure Characteristics | Pyrrolidine ring with 3-OH group and 4-methylbenzoyl at N | Pyrrolidine ring with 4-methylbenzoyl at N | Pyrrolidine ring with 3-OH group and 2-bromo-5-methylbenzoyl at N |
| Reported Hazards | Not specified in available data | Skin irritation, eye damage, respiratory irritation | Not specified in available data |
| Commercial Status | Discontinued (CymitQuimica) | Available from multiple suppliers | Available (AA Blocks CN) |
| Research Area | Potential Application | Basis of Inference |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory agents | Related pyrrolidine compounds have shown activity against rheumatoid arthritis and inflammation |
| Neuropharmacology | Anticonvulsant agents | Pyrrolidine-based compounds have shown anticonvulsant activities |
| Ion Channel Research | TRPC5 inhibitors | Structurally similar compounds with benzyl substitutions have shown TRPC5 inhibitory activity |
| Synthetic Chemistry | Building block for more complex molecules | The hydroxyl group provides a site for further functionalization |
| Antiviral Research | Anti-influenza agents | Pyrrolidine derivatives have shown anti-influenza virus activities |
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